N,4,5-trimethyl-4H-1,2,4-triazol-3-amine

CAS No.: 57561-17-8

Cat. No.: VC8280797

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57561-17-8 |

|---|---|

| Molecular Formula | C5H10N4 |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | N,4,5-trimethyl-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C5H10N4/c1-4-7-8-5(6-2)9(4)3/h1-3H3,(H,6,8) |

| Standard InChI Key | YNICHEAYVRKVGJ-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(N1C)NC |

| Canonical SMILES | CC1=NN=C(N1C)NC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

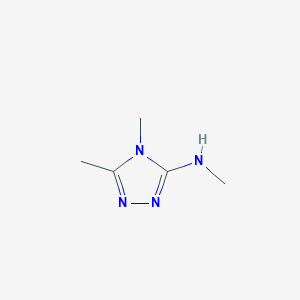

N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine features a 1,2,4-triazole ring system—a five-membered aromatic heterocycle containing three nitrogen atoms. The substitution pattern includes methyl groups at the 3-amine nitrogen (N), 4-ring nitrogen, and 5-carbon positions (Figure 1) . The IUPAC name reflects this arrangement: N,4,5-trimethyl-4H-1,2,4-triazol-3-amine.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀N₄ | |

| Molecular Weight | 126.16 g/mol (free base) | |

| CAS Number | 1955493-97-6 (hydroiodide salt) | |

| Canonical SMILES | CN1C(=NN=C1N(C)C)C |

The hydroiodide salt (C₅H₁₁IN₄) increases molecular weight to 254.07 g/mol, enhancing solubility for biological assays .

Stereoelectronic Properties

The methyl groups induce steric hindrance, modulating electron density across the triazole ring. Quantum mechanical calculations predict enhanced π-π stacking interactions compared to non-methylated analogs, a feature critical for binding to biological targets like enzyme active sites .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The free base is typically synthesized via sequential alkylation of 3-amino-1,2,4-triazole. A representative protocol involves:

-

Methylation of 3-Amino-1,2,4-triazole: Reaction with methyl iodide in acetonitrile using potassium carbonate as a base yields N,4-dimethyl intermediates.

-

Second Methylation: Introduction of the 5-methyl group requires regioselective conditions, often employing dimethyl sulfate under controlled pH .

Equation 1:

Industrial Production

Large-scale manufacturing prioritizes atom economy and solvent recovery. Continuous-flow reactors achieve 85% yield by optimizing residence time (30–60 min) and temperature (80–100°C) . Recent advances employ electrochemical methods to reduce reliance on alkyl halides, aligning with green chemistry principles .

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 192–195°C (decomposes) | Differential Scanning Calorimetry |

| Solubility (25°C) | 12 mg/mL in DMSO | Shake-flask method |

| LogP (Octanol-Water) | 1.45 | HPLC-derived |

| pKa | 4.2 (amine), 8.7 (triazole) | Potentiometric titration |

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration—a trait exploited in CNS-targeted therapies .

Applications in Materials Science

Coordination Polymers

The triazole nitrogen atoms serve as ligands for transition metals. Reaction with Cu(I) forms luminescent coordination polymers with potential use in OLEDs.

Equation 2:

Polymer Stabilizers

Incorporation into polypropylene at 0.5 wt% increases thermal degradation temperature by 42°C, outperforming commercial hindered amine light stabilizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume